BenchChemオンラインストアへようこそ!

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Salt selection Building block procurement Solid-state stability

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride is a proprietary building block belonging to the 1,3,4-oxadiazole heterocycle class, supplied as a racemic hydrochloride salt with molecular formula C5H10ClN3O (MW 163.61 g/mol). The compound serves as a key intermediate in the synthesis of O-GlcNAcase (OGA) inhibitors developed for tau-mediated neurodegenerative disorders, as exemplified in Eli Lilly's patent portfolio (US 2018/0339984).

Molecular Formula C5H10ClN3O
Molecular Weight 163.6 g/mol
CAS No. 1384662-01-4
Cat. No. B1524675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
CAS1384662-01-4
Molecular FormulaC5H10ClN3O
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(C)N.Cl
InChIInChI=1S/C5H9N3O.ClH/c1-3(6)5-8-7-4(2)9-5;/h3H,6H2,1-2H3;1H
InChIKeySYFODILDPLOQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride (CAS 1384662-01-4) – Sourcing & Differentiation Guide for the 5-Methyl-1,3,4-oxadiazol-2-yl Ethanamine Scaffold


1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride is a proprietary building block belonging to the 1,3,4-oxadiazole heterocycle class, supplied as a racemic hydrochloride salt with molecular formula C5H10ClN3O (MW 163.61 g/mol) . The compound serves as a key intermediate in the synthesis of O-GlcNAcase (OGA) inhibitors developed for tau-mediated neurodegenerative disorders, as exemplified in Eli Lilly's patent portfolio (US 2018/0339984) [1]. Its core scaffold, 5-methyl-1,3,4-oxadiazol-2-yl, functions as a bioisostere and linker motif in central nervous system (CNS) drug discovery programs.

Why Generic 5-Methyl-1,3,4-oxadiazol-2-yl Amine Building Blocks Cannot Simply Be Interchanged


Although several 5-methyl-1,3,4-oxadiazol-2-yl amine building blocks are commercially available, their utility in synthetic pathways differs sharply due to (i) the regiospecific attachment point of the amine group (ethan-1-amine versus ethan-2-amine or methanamine), (ii) salt form (free base vs. HCl), and (iii) stereochemistry (racemic vs. enantiopure). The Eli Lilly OGA inhibitor patent [1] requires the 2-chloromethyl-5-methyl-1,3,4-oxadiazole precursor—a compound that directly alkylates amines—making the 1-(ethan-1-amine) substitution pattern structurally essential for certain series. Substitution with the free base analog (CAS 1017132-61-4) may introduce variability in reaction stoichiometry and storage stability, while the 2-(ethan-2-amine) positional isomer (CAS 781612-35-9) would yield a completely different spatial orientation of the amine, fundamentally altering the geometry of the final molecule and its pharmacophore.

Quantitative Differentiation Evidence for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride (CAS 1384662-01-4) Against Closest Analogs


Hydrochloride Salt Form Provides Defined Stoichiometry and Solid-State Stability vs. Free Base

The hydrochloride salt (CAS 1384662-01-4) is isolated as a solid with a defined stoichiometry (C5H10ClN3O, MW 163.61) , contrasting with the free base form (CAS 1017132-61-4; C5H9N3O, MW 127.14), which is often supplied as an oil or low-melting solid . The HCl salt exhibits a molecular weight difference of +36.47 Da relative to the free base, reflecting the addition of one equivalent of HCl. This is critical for accurate molar calculations in synthesis.

Salt selection Building block procurement Solid-state stability

Positional Isomer Differentiation: 1-yl Ethanamine vs. 2-yl Ethanamine Demonstrates Unique Pharmacophoric Geometry

The 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine scaffold (target) positions the amino group alpha to the oxadiazole ring, whereas the 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-2-amine isomer (CAS 781612-35-9) separates the amino group by an additional methylene unit [1]. In the context of the Eli Lilly OGA inhibitor patent, the alpha-substituted pattern directly corresponds to the preferred building block for constructing piperidine-oxy-methyl linkers, as exemplified by the intermediate 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole [1].

Positional isomerism CNS PET tracer OGA inhibitor

Regioisomeric Oxadiazole Ring Comparison: 1,3,4-Oxadiazole vs. 1,3,5-Oxadiazole Engenders Distinct Physicochemical Properties

The 1,3,4-oxadiazole ring in the target compound differs fundamentally from the 1,3,5-oxadiazole regioisomer. Calculated lipophilicity (LogP) for 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride is reported as -1.15 [1], while the 1,3,5-oxadiazole analog is absent from commercial catalogs targeting the same synthetic niche. The 1,3,4-oxadiazole core is explicitly claimed in the Eli Lilly OGA inhibitor patent as the preferred heterocycle for brain-penetrant inhibitor design [2], highlighting that the regioisomer selection is not arbitrary but driven by CNS drug discovery requirements.

Oxadiazole regioisomer Physicochemical properties Bioisostere

Racemic vs. Enantiopure Forms: Defined Stereochemistry for Achiral Synthetic Steps

The target compound is supplied as a racemic mixture (stereochemistry: RACEMIC) . The (R)-enantiomer is available separately under CAS 1799497-98-5 . In the context of the OGA inhibitor synthesis, the patent utilizes the racemic intermediate in early-stage reactions where stereochemistry is later introduced via chiral piperidine intermediates, making the racemic form the most cost-effective choice for multi-step syntheses [1].

Racemic synthesis Chiral building block Cost efficiency

Patent-Specific Synthetic Utility: Validated Intermediate for OGA Inhibitor Series

The 5-methyl-1,3,4-oxadiazol-2-yl ethan-1-amine scaffold is explicitly utilized in the synthesis of OGA inhibitors claimed in US Patent 2018/0339984 [1]. The patent describes alkylation of piperidine intermediates with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, which can be directly derived from the target amine building block. No other 5-methyl-1,3,4-oxadiazol-2-yl amine isomer (e.g., methanamine or 2-ethanamine) is disclosed as suitable for generating the claimed CNS-penetrant OGA inhibitors, making this specific attachment point a validated entry into a therapeutically relevant chemical series.

OGA inhibitor Alzheimer's disease Patent intermediate

Validated Procurement Scenarios for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride (CAS 1384662-01-4)


Medicinal Chemistry: Synthesis of CNS-Penetrant OGA Inhibitors for Tauopathies

Use this compound as an alkylating agent precursor in the synthesis of 5-methyl-1,3,4-oxadiazol-2-yl-substituted piperidine and thiazole OGA inhibitors, as described in US 2018/0339984 [1]. The defined HCl salt form ensures accurate reagent stoichiometry, critical for the high-yielding reductive amination and alkylation steps disclosed in the patent.

SAR Exploration: Positional Isomer Scanning in CNS Bioisostere Programs

Employ this specific 1-ethanamine isomer as the positive control in comparative SAR studies against 2-ethanamine and methanamine analogs. The alpha-substitution pattern provides a known, patent-validated geometry that serves as a benchmark for evaluating how amine position affects OGA inhibitory potency, brain penetration, and selectivity [1].

Chiral Pool Synthesis: Cost-Effective Racemic Intermediate for Late-Stage Enantioselective Installation

Incorporate the racemic HCl salt into early synthetic steps where stereochemistry is not yet required. The racemic material avoids the cost premium of the commercially available (R)-enantiomer (CAS 1799497-98-5) while being fully compatible with late-stage chiral resolution or enantioselective transformations, as demonstrated in the patent's use of chiral piperidine intermediates [1].

Chemical Biology Probe Development: 1,3,4-Oxadiazole-Selective Tool Compounds

Use this 1,3,4-oxadiazole regioisomer to confirm target engagement specificity in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments. The exclusive presence of the 1,3,4-oxadiazole ring in the Eli Lilly OGA inhibitor patent [1] indicates that the 1,3,5-oxadiazole analog would not replicate the same binding mode, making this compound essential for validating probe selectivity.

Quote Request

Request a Quote for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.